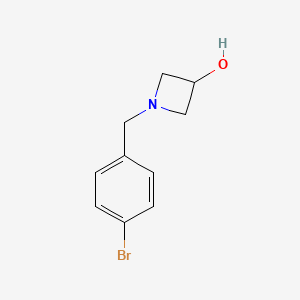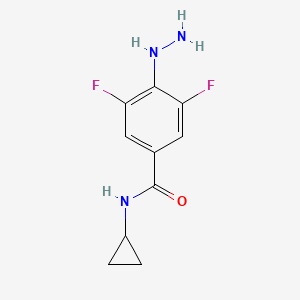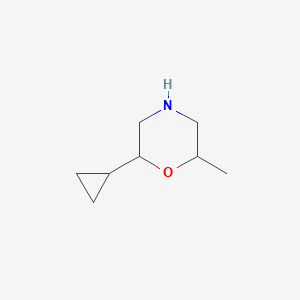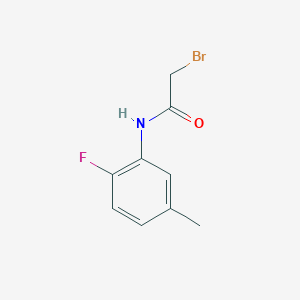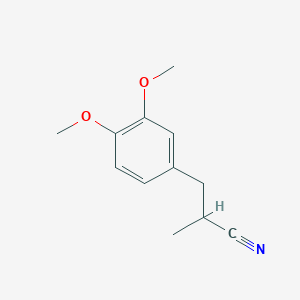
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (DMPPMPN) is a chemical compound that has been used for various scientific and research purposes. It is a colorless liquid with a sweet odor and is soluble in organic solvents. DMPPMPN has been used in various applications such as synthesis, scientific research, and laboratory experiments. The compound has a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Electro-Optical and Charge-Transport Properties
The compound trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, a variant of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, has been explored for its structural, electro-optical, and charge-transport properties. Using quantum chemical methods, studies reveal that it could be an efficient hole-transport material. This implies potential applications in fields like organic electronics and photonics, where charge transport characteristics are crucial (Irfan et al., 2015).
Synthesis and Body Distribution
Another study focuses on the synthesis of various iodine-131 labeled compounds, including ones related to 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This research has implications for nuclear medicine, particularly in brain scanning and understanding body distribution of such compounds (Braun et al., 1977).
Antioxidant Activities
A study on phenol derivatives of a similar compound demonstrates significant antioxidant properties. These molecules were synthesized and tested for their scavenging abilities, indicating potential applications in areas that require antioxidant agents, such as in pharmaceuticals and food preservation (Artunç et al., 2020).
Crystal Structure and Biological Activity
The crystal structure of compounds related to 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has been determined, providing insights into their three-dimensional structures. This information is vital for understanding the biological activity of these compounds and their potential applications in medicinal chemistry (Naguib et al., 2009).
Synthesis and Antibacterial Properties
There's research on the synthesis of certain derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and their antibacterial properties. This indicates possible uses in developing new antibacterial agents, which is a field of high importance in medicine (Nigam et al., 1982).
Fungicidal and Insecticidal Activities
Novel derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile have shown fungicidal and insecticidal activities. This suggests potential applications in agriculture for pest control and plant protection (Liu et al., 2004).
Mecanismo De Acción
Target of Action
Related compounds such as bevantolol have been shown to interact withBeta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Compounds with similar structures, such as bevantolol, have been shown to exhibit both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . This suggests that 3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile may interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
It’s worth noting that the interaction of similar compounds with adrenergic receptors can influence a variety of biochemical pathways, including those involved in cardiac function and blood pressure regulation .
Result of Action
The interaction of similar compounds with adrenergic receptors can lead to a variety of effects, including changes in heart rate and blood pressure .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVUSRSPJQLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



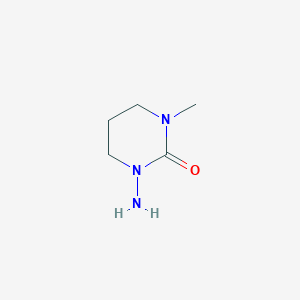

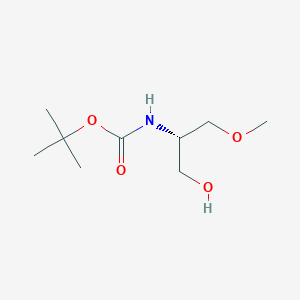
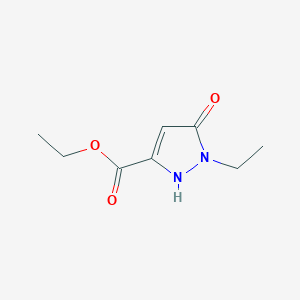

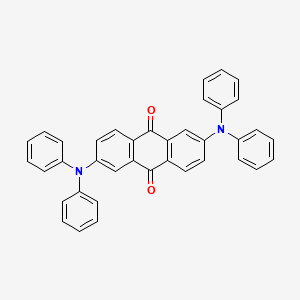
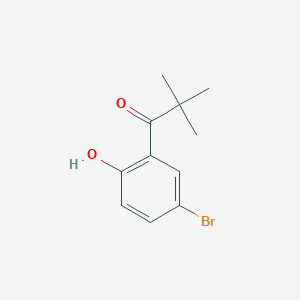
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)

